1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains both thiadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of a thiadiazole derivative with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, the compound may induce apoptosis by disrupting DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: These compounds contain the triazole ring and are known for their antifungal and herbicidal activities.
Uniqueness
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the combination of both thiadiazole and triazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of biological activities compared to compounds with only one of these rings .
Properties
Molecular Formula |
C5H6N6S |
---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
1-(1,2,5-thiadiazol-3-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C5H6N6S/c6-5-3-11(10-8-5)2-4-1-7-12-9-4/h1,3H,2,6H2 |
InChI Key |
VIQYURRFNXLDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC2=NSN=C2)N |
Origin of Product |
United States |
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